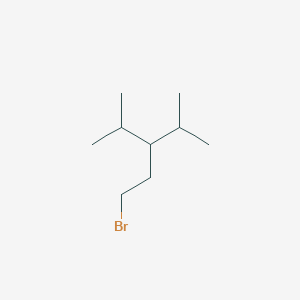

1-Bromo-4-methyl-3-(propan-2-yl)pentane

説明

1-Bromo-4-methyl-3-(propan-2-yl)pentane (C₉H₁₉Br) is a brominated alkane with a molecular weight of 207.16 g/mol and CAS number 1571913-29-5 . Its structure consists of a pentane backbone substituted with a bromine atom at position 1, a methyl group at position 4, and an isopropyl group (propan-2-yl) at position 3. This branching creates steric hindrance around the primary bromide, influencing its physical and chemical behavior. While specific data on its melting/boiling points are unavailable in the provided evidence, its branched structure suggests lower polarity and volatility compared to linear analogs.

The compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, as inferred from structurally related brominated compounds in pesticide intermediates and aromatic derivatives (e.g., –16).

特性

分子式 |

C9H19Br |

|---|---|

分子量 |

207.15 g/mol |

IUPAC名 |

1-bromo-4-methyl-3-propan-2-ylpentane |

InChI |

InChI=1S/C9H19Br/c1-7(2)9(5-6-10)8(3)4/h7-9H,5-6H2,1-4H3 |

InChIキー |

WATCPATZIOJEJV-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(CCBr)C(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methyl-3-(propan-2-yl)pentane can be synthesized through the bromination of 4-methyl-3-(propan-2-yl)pentane. The reaction typically involves the use of a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired carbon atom .

Industrial Production Methods: In industrial settings, the production of 1-Bromo-4-methyl-3-(propan-2-yl)pentane may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.

化学反応の分析

Types of Reactions: 1-Bromo-4-methyl-3-(propan-2-yl)pentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of a strong base like potassium tert-butoxide (KOtBu).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Corresponding alcohols, nitriles, or amines.

Elimination: Alkenes.

Reduction: Alkanes.

科学的研究の応用

1-Bromo-4-methyl-3-(propan-2-yl)pentane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals

作用機序

The mechanism of action of 1-Bromo-4-methyl-3-(propan-2-yl)pentane involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. In biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds with nucleophilic amino acid residues. This can result in the inhibition or modification of enzyme activity .

類似化合物との比較

Table 1: Structural and Molecular Properties

Reactivity Profiles

Primary Bromides vs. Tertiary Chlorides

- 1-Bromo-4-methyl-3-(propan-2-yl)pentane: As a primary bromide, it is theoretically prone to SN2 substitution. However, steric hindrance from the isopropyl (C3) and methyl (C4) groups may reduce reaction rates compared to less-branched analogs .

1-Bromo-4-methylpentane :

3-Chloro-3-methylpentane :

Solubility and Extraction Considerations

Evidence from solvent extraction studies (e.g., dichloromethane-pentane mixtures for pesticide recovery ) implies that branched bromoalkanes like 1-Bromo-4-methyl-3-(propan-2-yl)pentane may exhibit higher solubility in non-polar solvents (e.g., pentane) compared to polar analogs. However, direct experimental data for this compound are lacking.

生物活性

1-Bromo-4-methyl-3-(propan-2-yl)pentane, a brominated alkane, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

1-Bromo-4-methyl-3-(propan-2-yl)pentane is characterized by a bromine atom attached to a carbon chain that includes a branched isopropyl group. Its molecular formula is , and it exhibits properties typical of alkyl halides, such as reactivity in nucleophilic substitution and elimination reactions.

Biological Activity Overview

The biological activity of 1-Bromo-4-methyl-3-(propan-2-yl)pentane can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that brominated compounds often possess antimicrobial properties. A study assessing various alkyl bromides showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-4-methyl-3-(propan-2-yl)pentane | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to determine the effect of 1-Bromo-4-methyl-3-(propan-2-yl)pentane on various cell lines. Preliminary results suggest moderate cytotoxic effects, indicating potential for further investigation in cancer therapeutics.

Case Study: Cytotoxicity on Human Cell Lines

In vitro studies using human cancer cell lines (e.g., A549 lung adenocarcinoma) revealed that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity, with an IC50 value determined at approximately 50 µM.

The mechanism by which 1-Bromo-4-methyl-3-(propan-2-yl)pentane exerts its biological effects may involve:

- Nucleophilic Substitution Reactions : The presence of the bromine atom makes it susceptible to nucleophilic attack, leading to the formation of various derivatives with altered biological activity.

- Membrane Disruption : Similar to other alkyl halides, it may disrupt cellular membranes, impacting cell viability.

Research Findings

Recent investigations have focused on the structure–activity relationship (SAR) of brominated compounds, including 1-Bromo-4-methyl-3-(propan-2-yl)pentane. Modifications to the alkyl chain length and branching patterns have been shown to influence both antimicrobial and cytotoxic activities.

Table 2: Structure–Activity Relationship Findings

| Compound Variant | Chain Length | Activity Level |

|---|---|---|

| 1-Bromo-4-methyl-pentane | C5 | Moderate Antimicrobial |

| 1-Bromo-4-methyl-butane | C4 | Low Antimicrobial |

| 1-Bromo-4-methyl-propene | C8 | High Cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。